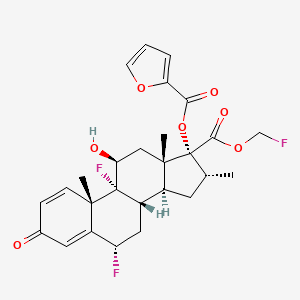
Fluticasone 2-(Fluorooxy)acetyl Furan-2-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluticasone 2-(Fluorooxy)acetyl Furan-2-carboxylic Acid is a synthetic glucocorticoid compound. It is a derivative of fluticasone, which is widely used in the treatment of various inflammatory conditions, including asthma and allergic rhinitis. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it a valuable agent in both clinical and research settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fluticasone 2-(Fluorooxy)acetyl Furan-2-carboxylic Acid involves several steps, starting from basic organic compounds. One common method involves the catalytic cross-ketonization of bio-based 2-methyl furoate and acetic acid over a ZrO2 catalyst. This process is carried out in a continuous-flow, gas-phase system at 350°C, achieving high selectivity and conversion rates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using advanced catalytic processes. The use of continuous-flow systems and efficient catalysts like ZrO2 ensures high yield and purity of the final product. These methods are optimized to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Fluticasone 2-(Fluorooxy)acetyl Furan-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogens for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .
Aplicaciones Científicas De Investigación
Fluticasone 2-(Fluorooxy)acetyl Furan-2-carboxylic Acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the development of new pharmaceuticals.
Biology: The compound is used in studies investigating the mechanisms of inflammation and immune response.
Medicine: It is employed in the development of new anti-inflammatory drugs and treatments for respiratory conditions.
Industry: The compound is used in the production of various chemical intermediates and as a standard in quality control processes
Mecanismo De Acción
The mechanism of action of Fluticasone 2-(Fluorooxy)acetyl Furan-2-carboxylic Acid involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound inhibits the activity of nuclear factor kappa B (NF-κB) and other pro-inflammatory transcription factors. This leads to a reduction in the production of inflammatory cytokines and mediators, thereby exerting its anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Fluticasone Propionate: Another derivative of fluticasone, used in similar clinical applications.
Fluticasone Furoate: Known for its enhanced affinity for glucocorticoid receptors and longer duration of action.
Budesonide: A glucocorticoid with similar anti-inflammatory properties but different pharmacokinetic profiles
Uniqueness
Fluticasone 2-(Fluorooxy)acetyl Furan-2-carboxylic Acid is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its high selectivity for glucocorticoid receptors and potent anti-inflammatory effects make it a valuable compound in both research and clinical settings .
Propiedades
Fórmula molecular |
C27H29F3O7 |
|---|---|
Peso molecular |
522.5 g/mol |
Nombre IUPAC |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethoxycarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |
InChI |
InChI=1S/C27H29F3O7/c1-14-9-16-17-11-19(29)18-10-15(31)6-7-24(18,2)26(17,30)21(32)12-25(16,3)27(14,23(34)36-13-28)37-22(33)20-5-4-8-35-20/h4-8,10,14,16-17,19,21,32H,9,11-13H2,1-3H3/t14-,16+,17+,19+,21+,24+,25+,26+,27+/m1/s1 |
Clave InChI |
SUILSCJHELZWIO-VLSRWLAYSA-N |
SMILES isomérico |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)OCF)OC(=O)C5=CC=CO5)C)O)F)C)F |
SMILES canónico |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)OCF)OC(=O)C5=CC=CO5)C)O)F)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



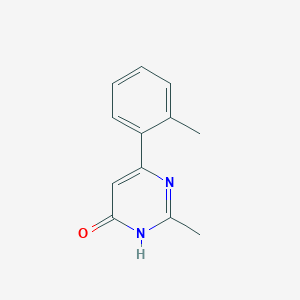
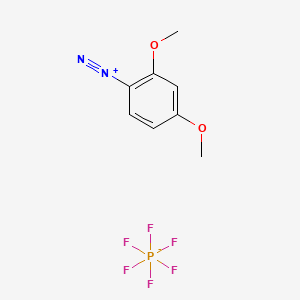
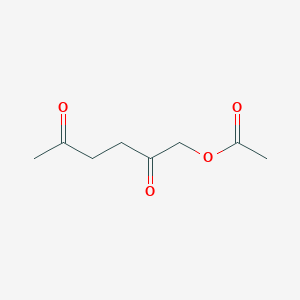
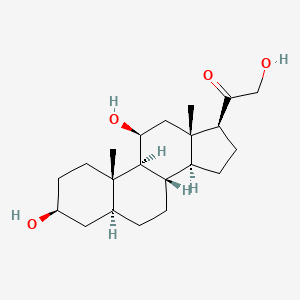
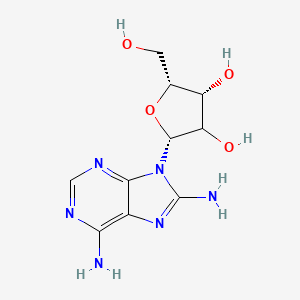
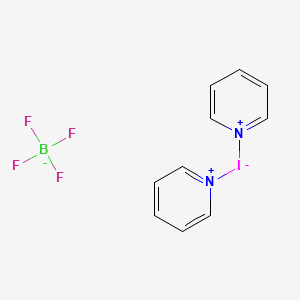
![6,6-Difluoro-2,3,3a,4,5,6a-hexahydrocyclopenta[b]furan-2,5-diol](/img/structure/B13415692.png)
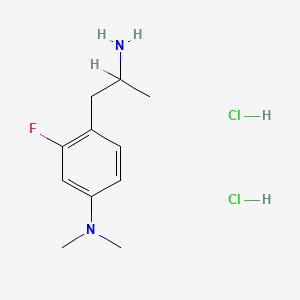

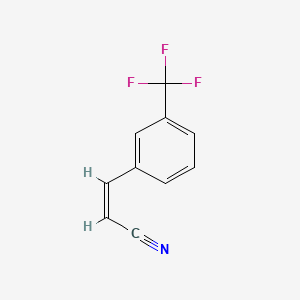

![2-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetic Acid](/img/structure/B13415726.png)
![(1S,2S,10R,11R,14S,16R)-2,7,7,10-tetramethyl-6,8-dioxapentacyclo[14.3.1.01,14.02,11.05,10]icosan-17-one](/img/structure/B13415731.png)
